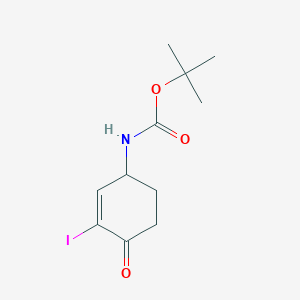

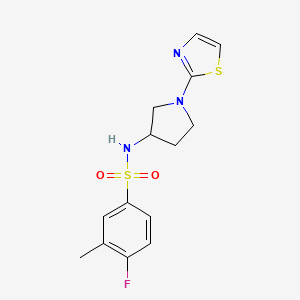

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate is a chemical compound that has been widely studied in scientific research. It is an important intermediate in the synthesis of various biologically active molecules, and its unique structure makes it a valuable tool for investigating the mechanisms of action of these molecules. In

Aplicaciones Científicas De Investigación

Isomorphous Crystal Structures and Molecular Interactions

Tert-butyl derivatives have been studied for their isomorphous crystal structures and molecular interactions, showcasing the importance of hydrogen and halogen bonds in the assembly of molecules in crystal lattices. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate demonstrate how molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, which is critical for understanding molecular packing and interactions within crystals (Baillargeon et al., 2017).

Cyclizative Atmospheric CO2 Fixation

Research has developed cyclizative atmospheric CO2 fixation processes using unsaturated amines to efficiently lead to cyclic carbamates bearing an iodomethyl group. This innovative approach utilizes tert-butyl hypoiodite (t-BuOI) under mild reaction conditions, highlighting a potential pathway for carbon capture and utilization (Takeda et al., 2012).

Fluorescent Sensory Materials for Acid Vapors Detection

Benzothiazole-modified tert-butyl carbazole derivatives have been synthesized and shown to form organogels and xerogel-based films emitting strong blue light. These materials serve as efficient fluorescent sensory materials for the detection of volatile acid vapors, demonstrating the role of tert-butyl derivatives in developing chemosensors and materials science applications (Sun et al., 2015).

Photocatalyzed Cascade for 3-Aminated Chromones Assembly

A photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This method facilitates downstream transformations to construct diverse amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-(3-iodo-4-oxocyclohex-2-en-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h6-7H,4-5H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCNGHYSAZBCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)

![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2743329.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2743332.png)

![1-[3-[(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone](/img/structure/B2743334.png)

![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2743339.png)

![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)

![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)